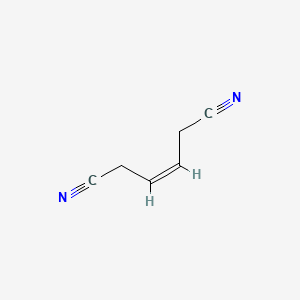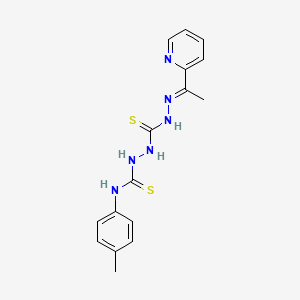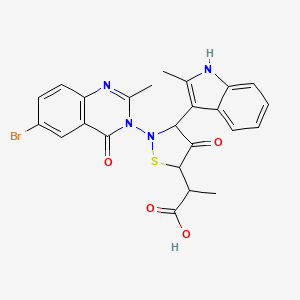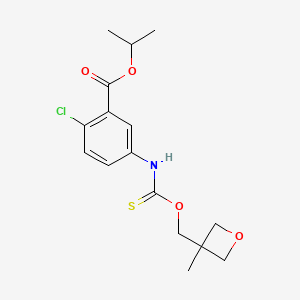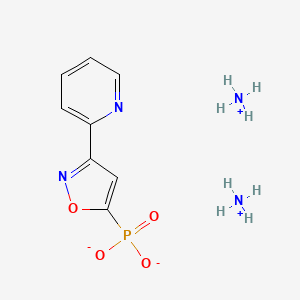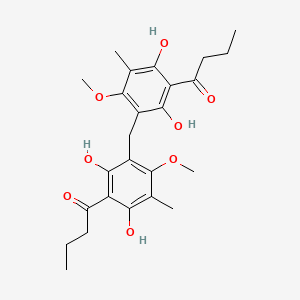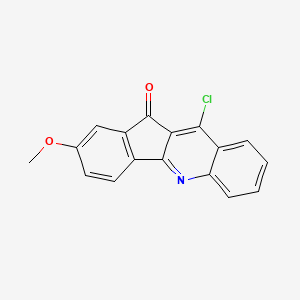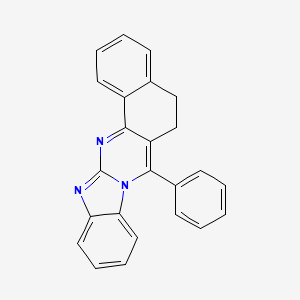
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- is a complex heterocyclic compound that features a fused ring system combining benzimidazole and quinazoline frameworks
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- typically involves multi-step reactions. One common method is the iodine-catalyzed oxidative cross-coupling reaction of methyl ketones with 2-(2-aminophenyl) benzimidazole. This process involves C(sp3)-H oxidation, condensation, and cyclization . Another approach includes the use of transition-metal-free cascade reactions involving sequential intermolecular aromatic nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- undergoes various chemical reactions, including:
Oxidation: Catalyzed by iodine or other oxidizing agents.
Reduction: Typically involves hydrogenation or the use of reducing agents.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Iodine, molecular oxygen, or other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cross-coupling reactions can yield various substituted benzimidazoquinazoline derivatives .
Applications De Recherche Scientifique
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to interfere with essential cellular processes in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo(2,1-b)thiazines: Known for their bioactive properties and applications in medicinal chemistry.
Benzo(4,5)imidazo(1,2-a)quinoxalines: Used in the synthesis of various functional materials.
Benzo(h)thiazolo(2,3-b)quinazolines: Exhibits significant pharmacological activities.
Uniqueness
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- stands out due to its unique fused ring structure, which combines the properties of benzimidazole and quinazoline. This structural uniqueness contributes to its diverse range of applications and biological activities.
Propriétés
Numéro CAS |
171088-83-8 |
|---|---|
Formule moléculaire |
C24H17N3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-phenyl-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C24H17N3/c1-2-9-17(10-3-1)23-19-15-14-16-8-4-5-11-18(16)22(19)26-24-25-20-12-6-7-13-21(20)27(23)24/h1-13H,14-15H2 |
Clé InChI |
TUOWUHKLJLROLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(N3C4=CC=CC=C4N=C3N=C2C5=CC=CC=C51)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


